Acarbose Impurity A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

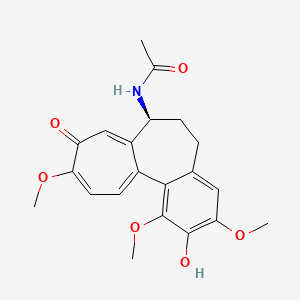

Acarbose Impurity A is a byproduct formed during the synthesis of acarbose, an alpha-glucosidase inhibitor used in the treatment of type 2 diabetes mellitus. Acarbose itself is a pseudotetrasaccharide that inhibits enzymes responsible for breaking down complex carbohydrates into simple sugars, thereby reducing postprandial blood glucose levels. Impurity A is one of several impurities that can arise during the production of acarbose, and its presence must be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acarbose and its impurities, including Impurity A, typically involves a fermentation process using specific strains of the bacterium Actinoplanes. The fermentation process is optimized to maximize the yield of acarbose while minimizing the formation of impurities. The specific conditions, such as temperature, pH, and nutrient composition, are carefully controlled to achieve the desired outcome .

Industrial Production Methods: In industrial settings, the production of acarbose involves large-scale fermentation followed by a series of purification steps to isolate the desired product and remove impurities. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to separate and quantify acarbose and its impurities. The use of advanced detection methods, such as charged aerosol detection, can enhance the sensitivity and accuracy of impurity analysis .

Chemical Reactions Analysis

Types of Reactions: Acarbose Impurity A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can occur during the synthesis, storage, or handling of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Impurity A.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce Impurity A.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Acarbose Impurity A, like other impurities, is primarily studied to understand its formation, stability, and impact on the overall quality of the pharmaceutical product. Research applications include:

Analytical Chemistry: Developing and validating methods for the detection and quantification of Impurity A in acarbose formulations.

Pharmaceutical Development: Studying the impact of Impurity A on the safety and efficacy of acarbose as a medication.

Quality Control: Implementing stringent quality control measures to ensure that Impurity A levels are within acceptable limits in the final product.

Mechanism of Action

The mechanism of action of Acarbose Impurity A is not well-documented, as it is primarily considered an unwanted byproduct. understanding its formation and behavior is crucial for ensuring the purity and efficacy of acarbose. The molecular targets and pathways involved in the formation of Impurity A are related to the biosynthetic pathway of acarbose, which involves the action of various enzymes and intermediates .

Comparison with Similar Compounds

Acarbose: The parent compound, an alpha-glucosidase inhibitor used to manage type 2 diabetes.

Miglitol: Another alpha-glucosidase inhibitor with a similar mechanism of action.

Voglibose: A third alpha-glucosidase inhibitor used for similar therapeutic purposes.

Uniqueness of Acarbose Impurity A: this compound is unique in its specific structure and formation pathway. While other alpha-glucosidase inhibitors may have their own impurities, the specific impurities and their profiles can vary significantly. The presence and control of Impurity A are critical for ensuring the quality and safety of acarbose as a pharmaceutical product .

Properties

CAS No. |

1013621-79-8 |

|---|---|

Molecular Formula |

C25H43NO18 |

Molecular Weight |

645.62 |

Appearance |

White to Off-White Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)yranosyl-(1?4)-O-a-D-)-D-fructose; Acarbose D-Fructose Impurit |

Origin of Product |

United States |

A: The study found that adding validamine during the fermentation of Actinoplanes utahensis ZJB-08196 significantly increased acarbose production and decreased the concentration of "impurity C." [] Specifically, acarbose titer increased by 85.6% and the acarbose/impurity C ratio improved by 152.9% compared to control experiments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

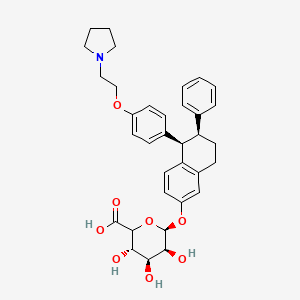

![(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B602044.png)

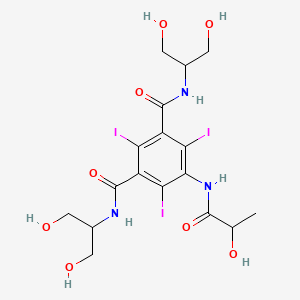

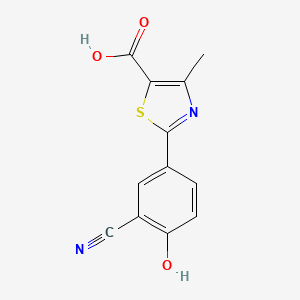

![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)